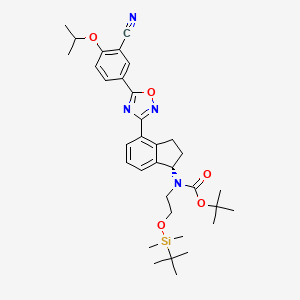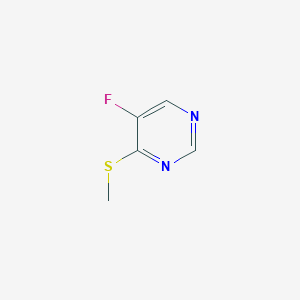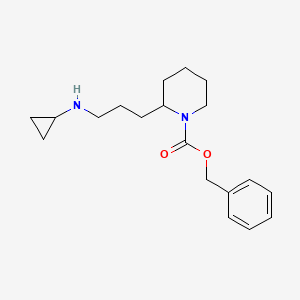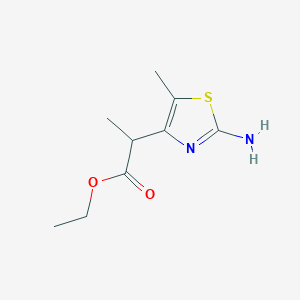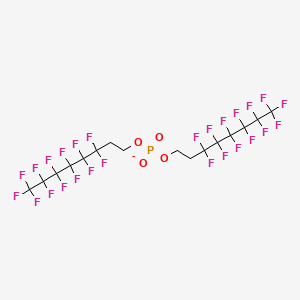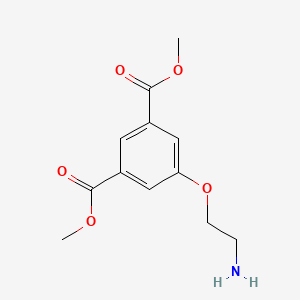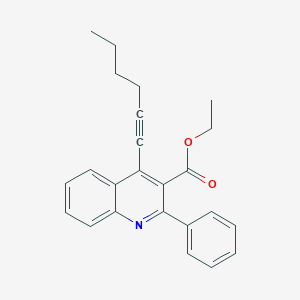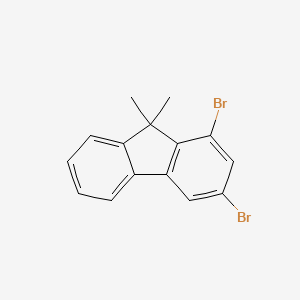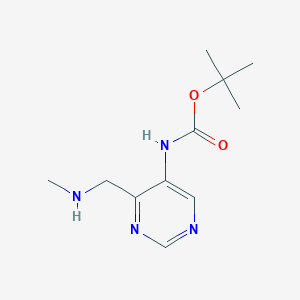
1-(3-((Trifluoromethyl)amino)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((Trifluoromethyl)amino)piperidin-1-yl)ethanone is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((Trifluoromethyl)amino)piperidin-1-yl)ethanone typically involves the reaction of piperidine with trifluoromethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from any by-products or impurities.
化学反応の分析
Types of Reactions: 1-(3-((Trifluoromethyl)amino)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives by altering the functional groups.
Substitution: The ethanone moiety can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-(3-((Trifluoromethyl)amino)piperidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers utilize this compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is employed in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1-(3-((Trifluoromethyl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
類似化合物との比較
- 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone
- 1-(3-(Trifluoromethyl)piperidin-1-yl)ethanone
- 1-(3-(Trifluoromethyl)amino)pyridin-1-yl)ethanone
Uniqueness: 1-(3-((Trifluoromethyl)amino)piperidin-1-yl)ethanone is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which confer distinct physicochemical properties. These properties include increased stability, enhanced lipophilicity, and the ability to form specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C8H13F3N2O |
|---|---|
分子量 |
210.20 g/mol |
IUPAC名 |
1-[3-(trifluoromethylamino)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C8H13F3N2O/c1-6(14)13-4-2-3-7(5-13)12-8(9,10)11/h7,12H,2-5H2,1H3 |
InChIキー |
SHBWZNPPGUUJLX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCCC(C1)NC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13973253.png)
